molecular formula C16H19NO3S B7453940 2-ethoxy-5-methyl-N-(4-methylphenyl)benzenesulfonamide

2-ethoxy-5-methyl-N-(4-methylphenyl)benzenesulfonamide

Cat. No. B7453940
M. Wt: 305.4 g/mol
InChI Key: ZQITZMSLWWNUQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-5-methyl-N-(4-methylphenyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-ethoxy-5-methyl-N-(4-methylphenyl)benzenesulfonamide is not fully understood. However, it is believed to exert its anti-inflammatory effects by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
Studies have shown that 2-ethoxy-5-methyl-N-(4-methylphenyl)benzenesulfonamide can reduce inflammation and pain in animal models of arthritis and asthma. It has also been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta). In addition, it has been shown to have a protective effect on the liver and kidneys.

Advantages and Limitations for Lab Experiments

One advantage of using 2-ethoxy-5-methyl-N-(4-methylphenyl)benzenesulfonamide in lab experiments is its well-established anti-inflammatory properties. It is also readily available and relatively inexpensive. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for research on 2-ethoxy-5-methyl-N-(4-methylphenyl)benzenesulfonamide. One area of research could be to further elucidate its mechanism of action and identify potential targets for therapeutic intervention. Another area of research could be to investigate its potential use in the treatment of other inflammatory conditions such as inflammatory bowel disease and psoriasis. Additionally, research could be conducted to evaluate its safety and efficacy in human clinical trials.

Synthesis Methods

The synthesis of 2-ethoxy-5-methyl-N-(4-methylphenyl)benzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2-ethoxy-5-methyl aniline in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions.

Scientific Research Applications

2-ethoxy-5-methyl-N-(4-methylphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of various inflammatory conditions such as arthritis and asthma.

properties

IUPAC Name

2-ethoxy-5-methyl-N-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-4-20-15-10-7-13(3)11-16(15)21(18,19)17-14-8-5-12(2)6-9-14/h5-11,17H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQITZMSLWWNUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.